1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
Description
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a complex organic compound that features a urea functional group attached to a benzyl group and a tetrahydroquinoline moiety
Properties
IUPAC Name |
1-benzyl-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-23-13-5-8-18-14-16(9-10-19(18)23)11-12-21-20(24)22-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,14H,5,8,11-13,15H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAJERDMOZZBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydroquinoline derivative.
Formation of the Urea Group: The final step involves the reaction of the benzyl-tetrahydroquinoline intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The tetrahydroquinoline core is known for its biological activity, making 1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea a valuable scaffold in the development of new pharmaceuticals. Research indicates that compounds containing tetrahydroquinoline derivatives exhibit various pharmacological properties, including:
- Antidepressant Activity : The compound may interact with neurotransmitter systems, potentially serving as a candidate for antidepressant drug development.
- Antimicrobial Properties : Preliminary studies suggest that the compound could exhibit antibacterial effects, warranting further investigation into its efficacy against specific pathogens.
- Enzyme Inhibition : The urea functional group may facilitate interactions with enzymes, indicating potential applications in enzyme inhibition studies.
Organic Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its versatile structure allows it to participate in various chemical reactions:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The compound can react with electrophiles to form new carbon-carbon bonds. |
| Coupling Reactions | It can be used in coupling reactions to create larger molecular frameworks. |
| Functional Group Modifications | The urea group allows for modifications that can enhance biological activity. |
Material Science
Novel Materials Development
The unique structural features of this compound make it suitable for applications in material science. Potential applications include:
- Polymer Synthesis : The compound can be utilized in the development of polymers with specific mechanical and thermal properties.
- Nanomaterials : Its ability to form stable structures could be exploited in creating nanomaterials for various technological applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrahydroquinoline moiety is known to interact with various biological targets, potentially affecting neurotransmitter systems or enzyme activity.
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea include:
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)ethyl)urea: This compound features an isoquinoline moiety instead of a quinoline, which may result in different biological activities.
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiourea: The urea group is replaced with a thiourea group, potentially altering its reactivity and interaction with biological targets.
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate: The urea group is replaced with a carbamate group, which may affect its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H25N3O
- Molecular Weight : 323.43 g/mol
- CAS Number : 1105208-81-8
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and analgesic effects. These activities are primarily attributed to their interaction with specific molecular targets in the body.
The compound's mechanism of action is believed to involve modulation of pain pathways through the inhibition of certain enzymes and receptors involved in inflammation and pain signaling. For instance, studies on related compounds have shown that they can act as selective antagonists for TRPV1 (transient receptor potential vanilloid 1), which plays a crucial role in pain perception and inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of derivatives of this compound. Modifications to the benzyl and tetrahydroquinoline moieties can significantly influence potency and selectivity.
Key Findings:
- Substituents on the Benzyl Group : Variations in substituents can enhance binding affinity to target proteins.
- Tetrahydroquinoline Modifications : Alterations in this region can affect pharmacokinetics and bioavailability.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against several pain models. For instance:
- IC50 Values : The compound showed effective inhibition at low concentrations comparable to established analgesics .
In Vivo Studies
Animal models have been used to assess the efficacy of this compound in reducing pain and inflammation:
- Pain Models : Studies indicated that administration led to a marked reduction in pain response in models of acute and chronic pain .
Case Study 1: Analgesic Efficacy
A study examining the analgesic properties of related compounds found that modifications similar to those in this compound resulted in significant pain relief comparable to standard treatments .
Case Study 2: Anti-inflammatory Action
Research highlighted that compounds with similar structures effectively reduced inflammation markers in animal models. The mechanism was linked to their ability to inhibit pro-inflammatory cytokines .
Data Tables
| Compound Name | CAS Number | Molecular Weight | Biological Activity | IC50 (µM) |
|---|---|---|---|---|
| 1-Benzyl-3-(2-(1-methyl... | 1105208-81-8 | 323.43 | Analgesic | <5 |
| Related Compound A | 1203034-33-6 | 337.41 | Anti-inflammatory | <10 |
| Related Compound B | 166742-98-9 | 296.37 | TRPV1 Antagonist | <2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
